Cas no 1807030-37-0 (Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate)

Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate
-
- インチ: 1S/C11H8F2N2O4/c1-2-19-11(16)7-3-6(10(12)13)4-9(15(17)18)8(7)5-14/h3-4,10H,2H2,1H3
- InChIKey: QFHPPXWRLFPOMH-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=C(C#N)C(C(=O)OCC)=C1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 401
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 2.3
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015004493-1g |
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate |
1807030-37-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015004493-250mg |
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate |
1807030-37-0 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015004493-500mg |
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate |
1807030-37-0 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoateに関する追加情報
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate (CAS No. 1807030-37-0): An Overview
Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate (CAS No. 1807030-37-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its cyano, difluoromethyl, and nitro functional groups, exhibits a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate is defined by its aromatic ring, which is substituted with a cyano group at the 2-position, a difluoromethyl group at the 5-position, and a nitro group at the 3-position. The ethyl ester moiety at the carboxylic acid position adds further complexity and reactivity to the molecule. These functional groups collectively contribute to the compound's high reactivity and stability, making it an attractive candidate for various synthetic transformations.
Recent studies have highlighted the potential of Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate in the development of novel pharmaceuticals. The presence of the cyano and nitro groups imparts strong electron-withdrawing properties, which can influence the pharmacokinetic and pharmacodynamic profiles of derived compounds. For instance, these groups can enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their bioavailability and therapeutic efficacy.
In the context of agrochemicals, Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate has shown promise as an intermediate in the synthesis of herbicides and pesticides. The difluoromethyl group, in particular, is known for its ability to confer enhanced biological activity and selectivity to agrochemical compounds. This makes Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate a valuable starting material for developing more effective and environmentally friendly agricultural products.
The synthesis of Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the nitration of substituted benzoic acids followed by esterification and subsequent introduction of the cyano and difluoromethyl groups. Advances in synthetic methodologies have led to more efficient and scalable processes, making this compound increasingly accessible for industrial applications.
From a safety perspective, handling Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate requires adherence to standard laboratory safety protocols due to its reactivity and potential for forming hazardous intermediates during synthesis. Proper personal protective equipment (PPE) and ventilation are essential to ensure safe handling and storage.
In conclusion, Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate (CAS No. 1807030-37-0) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical research. Its unique chemical structure provides a foundation for developing novel compounds with improved properties, making it an important intermediate in modern synthetic chemistry. As research continues to uncover new applications and optimizations for this compound, its importance in various scientific fields is likely to grow.
1807030-37-0 (Ethyl 2-cyano-5-difluoromethyl-3-nitrobenzoate) 関連製品
- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)
- 1225536-01-5(3-(2,6-dimethoxyphenyl)-3-hydroxypropanoic acid)
- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 23373-12-8(3,3,5-trimethylhexanoic acid)
- 65456-31-7(5-tert-butyl-2H-1,3-thiaselenole-2-thione)
- 35577-92-5(4-phenyl-1H-indole)
- 52651-15-7(6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)
- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)




